N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-13-20-7-10-23(13)12-14-5-8-22(9-6-14)18(24)21-16-11-15(19)3-4-17(16)25-2/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEGZCKHPLSASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.3 g/mol. The compound features a piperidine core substituted with a chloro-methoxyphenyl group and an imidazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN4O2 |
| Molecular Weight | 371.3 g/mol |
| CAS Number | 1185170-83-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole and piperidine rings have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
In vitro evaluations indicated that certain derivatives exhibited IC50 values ranging from 2.43 μM to 14.65 μM, suggesting potent growth inhibition capabilities against these cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .
Antiviral Activity
The compound's structural similarities with known CCR5 antagonists suggest potential antiviral properties, particularly against HIV. CCR5 antagonists prevent viral entry into host cells, thereby controlling viral replication. Compounds within this class have demonstrated effectiveness against maraviroc-resistant strains of HIV .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may facilitate membrane permeability.
- Imidazole Ring : Known for its role in biological systems, the imidazole moiety contributes to receptor binding affinity.
- Piperidine Core : This structure is often associated with various pharmacological activities, including antitumor effects.
Case Studies
A notable study involved the synthesis of multiple derivatives based on the piperidine framework, which were screened for their anticancer properties. Among these, specific compounds demonstrated enhanced selectivity and potency compared to standard chemotherapeutic agents .
Another investigation focused on the antiviral properties of related imidazopiperidine compounds, revealing their efficacy in inhibiting HIV entry via CCR5 receptor blockade .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide show promise as antiviral agents. For instance, derivatives of imidazole have been explored for their ability to inhibit viral replication by targeting specific viral enzymes. The compound's structure suggests it may interact with viral RNA polymerases, which are crucial for viral replication processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents enables it to potentially inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the piperidine core can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for further development in oncology .
Neurological Applications
Given the piperidine structure, there is potential for applications in neurological disorders. Compounds with similar frameworks have been shown to exhibit neuroprotective effects and may modulate neurotransmitter systems. Research into the effects on serotonin and dopamine receptors is ongoing, indicating a possible role in treating conditions such as depression and anxiety .
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the efficacy of imidazole derivatives against Hepatitis C virus (HCV) NS5B polymerase. The compound displayed IC50 values comparable to leading antiviral agents, indicating strong potential for further development as an antiviral drug .
Study 2: Anticancer Activity
In a research article from PMC, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant growth inhibition in various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
Study 3: Neuroprotective Effects
Research from Science.gov explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Results indicated that certain modifications could lead to improved cognitive outcomes in animal models, supporting further investigation into their therapeutic potential for neurological disorders .
Comparison with Similar Compounds
Piperidine Carboxamide Derivatives with Benzimidazole/Benzimidazolone Moieties
Example Compound :
4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (C19H18BrClN4O2, HRMS m/z 448.0302) .
- Structural Differences : Replaces the 2-methylimidazole group with a 5-chloro-benzimidazolone ring. The 4-iodophenyl substituent introduces steric bulk and polarizability compared to the 5-chloro-2-methoxyphenyl group.
Piperidine-Linked Benzimidazole Amines
Example Compound :
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 68844-77-9) .
- Structural Differences: Substitutes the carboxamide with a benzimidazol-2-amine group.
- Functional Implications : The amine linkage may alter binding kinetics in enzyme inhibition compared to carboxamide-based scaffolds.
Imidazolinone Herbicides (Non-Pharmaceutical Analogs)
Examples :
- Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid)
- Imazethapyr (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid) .
- Structural Differences: Feature imidazolinone rings fused with pyridinecarboxylic acid groups, optimized for herbicidal activity via acetolactate synthase inhibition.
- Functional Implications : The target compound’s imidazole-piperidine scaffold lacks the ionizable carboxylic acid group critical for herbicidal action, suggesting divergent applications.
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Piperidine Carboxamides : The carboxamide group in the target compound and analogs (e.g., ) is critical for hydrogen bonding with biological targets, such as proteases or GPCRs.
- Halogen Effects : Chloro and iodo substituents (present in and the target compound) enhance binding affinity in hydrophobic pockets but may increase toxicity risks.
- Agrochemical vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
